molecular formula C14H10Br2O B084642 2,2-Dibromo-1,2-diphenyl-1-ethanone CAS No. 15023-99-1

2,2-Dibromo-1,2-diphenyl-1-ethanone

Cat. No. B084642
CAS RN: 15023-99-1
M. Wt: 354.04 g/mol
InChI Key: UEDASOOILMAVCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2-Dibromo-1,2-diphenyl-1-ethanone often involves halogen exchange reactions and the use of specific catalysts to achieve high yields. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone showcases the effectiveness of halogen exchange with higher yields, emphasizing the role of protective groups in chemical synthesis without observing photolytic phenomena (Li Hong-xia, 2007)(Li Hong-xia, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,2-Dibromo-1,2-diphenyl-1-ethanone can be elucidated using X-ray diffraction and other spectroscopic methods. For instance, the crystal structure of N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone revealed a double bond length conforming to expected values, highlighting the slightly non-planar nature of such molecules (2008)(2008).

Chemical Reactions and Properties

Chemical reactions involving brominated compounds and their derivatives can lead to various products depending on the reactants and conditions. For example, the reaction of 1,2-dibromoethane with glutathione forms a major DNA adduct, illustrating the chemical reactivity of brominated compounds in biological systems (N. Koga et al., 1986)(N. Koga et al., 1986).

Physical Properties Analysis

The physical properties of brominated compounds and their derivatives, such as solubility, melting points, and boiling points, are crucial for understanding their behavior in various environments. However, specific details on the physical properties of 2,2-Dibromo-1,2-diphenyl-1-ethanone are not directly available in the cited research.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming by-products, are essential for comprehensively understanding 2,2-Dibromo-1,2-diphenyl-1-ethanone. The formation of brominated dioxins/furans and hydroxylated polybrominated diphenyl ethers during the synthesis of related compounds highlights the complexity of chemical reactions involving brominated materials (Man Ren et al., 2017)(Man Ren et al., 2017).

Scientific Research Applications

Synthesis and Characterization

  • A study by Wu We (1992) discusses the synthesis of new compounds using 1,2-dibromo-ethane, a component related to 2,2-Dibromo-1,2-diphenyl-1-ethanone. The synthesized compounds were characterized by microanalysis, IR, and NMR techniques.

Catalysis and Reaction Studies

  • Tanaka et al. (1997) investigated the formation of palladium complexes using 1,2-dibromo-ethane. This study highlights its utility in organometallic chemistry.
  • Research by Hilt et al. (2008) utilized a dibromo compound similar to 2,2-Dibromo-1,2-diphenyl-1-ethanone in cobalt-catalyzed cycloaddition reactions for the synthesis of vinyl-substituted derivatives.

Electron Transfer Studies

  • The electron transfer behavior of related compounds was examined by Hosoi et al. (2011), who observed significant catalytic current in the presence of 1,2-dibromo-1,2-diphenylethane, demonstrating its potential in electrocatalytic applications.

Corrosion Inhibition

  • Emregül et al. (2006) explored the effectiveness of certain compounds in corrosion inhibition, highlighting the potential role of similar bromoalkanes in protecting metals.

DNA Interaction Studies

  • Inskeep and Guengerich (1984) studied the binding of 1,2-dibromoethane to DNA, contributing to our understanding of how such compounds interact at the molecular level.

properties

IUPAC Name

2,2-dibromo-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O/c15-14(16,12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDASOOILMAVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397326
Record name 2,2-dibromo-1,2-diphenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1,2-diphenyl-1-ethanone

CAS RN

15023-99-1
Record name 2,2-dibromo-1,2-diphenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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